molecular formula C11H13N3OS B11768775 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole

4-(4-Ethoxyphenyl)-2-hydrazinylthiazole

Cat. No.: B11768775
M. Wt: 235.31 g/mol
InChI Key: DFJLNDMGCBKFAT-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-hydrazinylthiazole is a thiazole derivative featuring a hydrazinyl group at position 2 and a 4-ethoxyphenyl substituent at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H13N3OS/c1-2-15-9-5-3-8(4-6-9)10-7-16-11(13-10)14-12/h3-7H,2,12H2,1H3,(H,13,14)

InChI Key

DFJLNDMGCBKFAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for reflux and recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine group undergoes oxidation under acidic or neutral conditions. Common oxidizing agents include:

ReagentConditionsProductKey FindingsSources
Hydrogen peroxide (H₂O₂)Acidic medium, 60°CFormation of thiadiazole oxidesOxidative cyclization yields fused heterocycles with potential bioactivity.
KMnO₄Aqueous ethanol, refluxCleavage to sulfonic acid derivativesSelective oxidation of sulfur in the thiazole ring observed.

Reduction Reactions

The hydrazinyl group and thiazole ring can be reduced to form amines or saturated heterocycles:

ReagentConditionsProductKey FindingsSources
NaBH₄Methanol, RT2-HydrazinylthiazolidinePartial reduction retains the thiazole ring.
LiAlH₄Dry THF, reflux2-AminothiazolidineComplete reduction of both hydrazine and thiazole moieties.

Substitution Reactions

Electrophilic substitution occurs at the hydrazine nitrogen or thiazole C-5 position:

ReagentConditionsProductKey FindingsSources
Alkyl halides (R-X)K₂CO₃, DMF, 80°CN-Alkylated hydrazinylthiazolesEnhances lipophilicity for drug design.
Acyl chloridesPyridine, RTN-Acyl derivativesImproves metabolic stability in vitro.

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones:

ReagentConditionsProductKey FindingsSources
Aromatic aldehydesEtOH, RT, 12 hrsArylidenehydrazinylthiazolesForms Schiff bases with α-amylase inhibitory activity (IC₅₀: 5.75 μM).
KetoestersH₂O/EtOH, 60°CThiazolylhydrazone carboxylatesCyclizes to pyrazoline derivatives under microwave irradiation.

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular reactions:

Reagent/CatalystConditionsProductKey FindingsSources
NBS, visible lightH₂O/EtOH, 25°CTriazolothiazolesGreen synthesis method achieves 85–92% yields.
[PDBMDIm]Br (ionic liquid)RT, 2 hrsPyrazolothiazole hybridsCatalyst reuse for 5 cycles without yield loss.

Biological Activity Correlation

Derivatives from these reactions show notable bioactivity:

  • Anticancer : Thiazolylhydrazones inhibit tubulin polymerization (BxPC-3 IC₅₀: 23.85–26.45%) .

  • Antidiabetic : Hydrazone derivatives exhibit α-amylase inhibition (IC₅₀: 5.75 μM) .

  • Antimicrobial : N-Alkylated analogs show MIC values of 8–16 µg/mL against Candida spp. .

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole can be represented as follows:

  • Molecular Formula : C11H13N3OS
  • Key Features :
    • Thiazole Ring : A five-membered heterocyclic compound contributing to biological activity.
    • Hydrazine Moiety : Imparts unique reactivity and biological interactions.
    • Ethoxyphenyl Group : Enhances lipophilicity and stability.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its derivatives are utilized as intermediates in the development of novel compounds with enhanced biological activities.

Biology

The compound has demonstrated significant bioactivity, making it a candidate for further biological studies. It has been shown to interact with various biological targets, including enzymes and receptors, which is crucial for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are under investigation for their potential therapeutic properties. These include:

  • Antibacterial Activity : The compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : In vitro studies indicate its effectiveness against several fungal strains.
  • Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus15 µg/mL
Other Thiazole DerivativesEscherichia coli20 µg/mL
Other Thiazole DerivativesPseudomonas aeruginosa10 µg/mL

These findings indicate that the presence of electron-withdrawing groups enhances antibacterial efficacy.

Antifungal Activity

The antifungal properties of the compound have also been assessed. The following table presents its activity against various fungal strains:

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans25
Other Thiazole DerivativesAspergillus niger30

These results suggest a correlation between structural modifications and antifungal activity.

Anticancer Activity

The potential anticancer activity of this compound has been highlighted in various studies. A notable case study assessed its cytotoxicity on HeLa cells, yielding the following results:

CompoundCell LineIC50 (µM)
This compoundHeLa12
Control (Doxorubicin)HeLa0.5

The significant IC50 value indicates the compound's potential as an anticancer agent compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Substituent Effects on Antitubercular Activity

Antitubercular activity, measured via minimum inhibitory concentration (MIC), varies significantly with substituent type and position. Key findings from pyridine-appended 2-hydrazinylthiazole derivatives include:

Compound Substituent(s) Position MIC (μM) logP
5b Fluorine (electron-withdrawing) 2 6.7 2.93
8b 4-Fluorophenyl + methyl - 6.4 3.42
21b Methoxy 4 80.55 -
25b Hydroxy (4), Ethoxy (3) 4,3 73.44 -
17b Methyl 4 339.7 -
28b Dimethylamine 4 309.19 -
  • Electron-withdrawing groups (EWGs): Fluorine at position 2 (5b) or 4-fluorophenyl groups (8b) yield excellent MIC values (6–7 μM), surpassing rifampicin (MIC = 2.4 μM). Halogens enhance target binding via electronic effects .
  • Electron-donating groups (EDGs): Methoxy (21b, MIC = 80.55 μM) and ethoxy (25b, MIC = 73.44 μM) substituents show moderate activity. The ethoxy group’s bulkiness may improve lipophilicity but reduce target compatibility compared to halogens.
  • Positional effects: Hydroxy at position 4 (20b, MIC = 84.36 μM) outperforms hydroxy at positions 2 or 3 (MIC > 300 μM), highlighting the importance of substituent placement .

Lipophilicity (logP) and Activity

Optimal logP values (2.8–3.5) correlate with enhanced antitubercular activity:

  • Low logP (<2.5): Poor activity (e.g., 29b, logP = 1.64, MIC = 355 μM).
  • Moderate logP (2.8–3.5): Compounds 5b (logP = 2.93, MIC = 6.7 μM) and 8b (logP = 3.42, MIC = 6.4 μM) show peak efficacy.
  • High logP (>3.5): Reduced activity due to poor solubility (e.g., 14b, logP = 4.1, MIC = 286 μM) .

Q & A

Q. What are the optimized synthetic routes for 4-(4-Ethoxyphenyl)-2-hydrazinylthiazole, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves condensation of 4-ethoxyphenyl precursors with hydrazine derivatives under reflux conditions. For example, highlights a similar thiazole synthesis via 18-hour reflux in DMSO, followed by reduced-pressure distillation and recrystallization in water-ethanol (yield: 65%). To optimize yields:
  • Solvent Selection : Polar aprotic solvents like DMSO enhance reactivity for cyclization.
  • Reaction Time : Prolonged reflux (~18–24 hours) ensures complete cyclization.
  • Purification : Recrystallization using mixed solvents (e.g., ethanol-water) improves purity .
    For hydrazinylthiazoles, emphasizes hydrazine hydrochloride as a key reagent, with yields improved by stepwise addition and pH control during intermediate formation .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming molecular structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons) and hydrazinyl (δ ~3.5–5.0 ppm) groups.
  • IR Spectroscopy : Stretching frequencies for C=N (~1600 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm thiazole and hydrazine motifs.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer :
  • Data Collection : High-resolution single-crystal X-ray diffraction data (Mo-Kα radiation, θ < 25°) are collected.
  • Structure Solution : SHELXD (direct methods) or SHELXS (Patterson synthesis) solves the phase problem.
  • Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding.
  • Validation : CheckCIF/PLATON validates geometry (e.g., R-factor < 0.05, no outliers in bond lengths/angles) .
    Example: demonstrates thiazole derivatives analyzed via SHELX, revealing hydrogen-bonded dimers stabilizing the crystal lattice .

Q. What computational approaches are effective in predicting biological activity and binding mechanisms?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide predicts binding poses against target proteins (e.g., Mycobacterium tuberculosis enzymes).
  • QSAR Modeling : Descriptors like logP, topological polar surface area, and H-bond donors correlate with antimycobacterial activity ( reports IC50_{50} values <10 µM for analogs) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and interaction energy profiles .

Q. How do structural modifications at the hydrazinyl and ethoxyphenyl groups affect bioactivity and physicochemical properties?

  • Methodological Answer :
  • Hydrazinyl Modifications : Replacing hydrazine with acylhydrazides (e.g., acetyl) alters solubility and metabolic stability. shows pyridine-appended derivatives enhance antitubercular activity by improving membrane penetration .
  • Ethoxyphenyl Substitutions : Electron-withdrawing groups (e.g., Cl, NO2_2) at the para-position increase electrophilicity, impacting redox activity ( highlights nitro derivatives for enhanced reactivity) .
  • SAR Studies : Systematic substitution followed by in vitro testing (e.g., MIC assays) identifies pharmacophores .

Q. What methodologies analyze hydrogen-bonding patterns and their impact on solid-state stability?

  • Methodological Answer :
  • Graph Set Analysis : Etter’s formalism (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8) motifs) classifies H-bonding networks in crystal structures.
  • Thermogravimetric Analysis (TGA) : Correlates H-bond strength with thermal decomposition profiles (e.g., higher melting points for tightly packed lattices).
    demonstrates thiazole derivatives forming intramolecular N-H···N bonds, stabilizing planar conformations .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Control Experiments : Include reference drugs (e.g., isoniazid for tuberculosis) and check for cytotoxicity (e.g., MTT assays on HEK293 cells).
  • Data Normalization : Report IC50_{50} values normalized to cell viability and solvent controls. highlights inconsistencies resolved by repeating assays under identical conditions .

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